molecular formula C22H23N3O3 B11961557 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B11961557
M. Wt: 377.4 g/mol
InChI Key: CGZCAOAJKDSMSF-HZHRSRAPSA-N
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Description

N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetic acid hydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and drug development.

    Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methoxybenzylidene)-2-(1H-pyrrol-2-yl)acetohydrazide
  • N’-(4-Benzyloxybenzylidene)-2-(1H-pyrrol-2-yl)acetohydrazide
  • N’-(4-Hydroxybenzylidene)-2-(1H-pyrrol-2-yl)acetohydrazide

Uniqueness

N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE is unique due to the presence of both benzyloxy and methoxy substituents on the benzylidene moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C22H23N3O3/c1-25-12-6-9-19(25)14-22(26)24-23-15-18-10-11-20(21(13-18)27-2)28-16-17-7-4-3-5-8-17/h3-13,15H,14,16H2,1-2H3,(H,24,26)/b23-15+

InChI Key

CGZCAOAJKDSMSF-HZHRSRAPSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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